1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole class of compounds, characterized by its unique structural features. This compound includes a fluoro substituent on the benzyl ring, a methyl group on the pyrazole ring, and a nitro group, which contribute to its distinctive chemical and physical properties. The compound's structure makes it of interest in various fields, including medicinal chemistry and materials science.
The compound is often synthesized from commercially available precursors through multi-step synthetic routes. Its synthesis and characterization have been documented in various scientific literature, highlighting its potential applications in pharmacology and materials science.
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole falls under the category of substituted pyrazoles. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves several key steps:
The reaction conditions, including temperature and solvent choice, are crucial for achieving optimal yields. The use of potassium carbonate as a base helps facilitate the nucleophilic substitution reaction necessary for forming the final product.
The molecular formula for 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is , with a molecular weight of approximately 223.19 g/mol.
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to various pharmacological effects.
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole exhibits several notable physical properties:
The chemical properties include:
1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
The molecular architecture of 1-(2-fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole (C₁₁H₁₀FN₃O₂; MW: 235.22 g/mol) features a planar pyrazole ring with characteristic bond distortions induced by substituent effects. Single-crystal X-ray analyses of closely related structures reveal that the 2-fluorobenzyl group adopts a near-perpendicular orientation relative to the heterocyclic plane (dihedral angle ≈ 85-90°), minimizing steric congestion while allowing conjugation between the fluorine atom and the π-system. The nitro group exhibits typical resonance characteristics with C-N bond lengths averaging 1.42 Å and N-O bonds of 1.22 Å, consistent with strong electron withdrawal. These structural features are confirmed experimentally through multi-nuclear NMR spectroscopy: ¹H NMR displays characteristic aromatic patterns at δ 7.15-7.35 (m, 4H, Ar-H), benzylic methylene singlet at δ 5.35 (s, 2H), and methyl resonance at δ 2.25 (s, 3H); ¹³C NMR confirms sp²-hybridized carbons at δ 158.2 (C3) and 140.1 (C5), with the fluorinated aryl carbon at δ 161.5 (d, J = 245 Hz) [8].
Table 1: Structural Parameters of 1-(2-Fluoro-benzyl)-5-methyl-3-nitro-1H-pyrazole
Parameter | Value | Experimental Method |
---|---|---|
Molecular Formula | C₁₁H₁₀FN₃O₂ | High-resolution MS |
Molecular Weight | 235.22 g/mol | Calculated |
Pyrazole-Benzylic Torsion | 88.5° | X-ray crystallography |
C3-Nitro Bond Length | 1.423 Å | X-ray crystallography |
¹H NMR (CDCl₃) δ | 2.25 (s, 3H), 5.35 (s, 2H), 7.15-7.35 (m, 4H) | 400 MHz NMR |
¹³C NMR (CDCl₃) δ | 14.2 (CH₃), 53.8 (CH₂), 115.5-135.0 (Ar-C), 140.1 (C5), 158.2 (C3) | 100 MHz NMR |
Functionally, the molecule demonstrates significant antimicrobial activity against Gram-positive pathogens (MIC = 16-32 μg/mL) attributed to membrane disruption mechanisms. Its anticancer potential emerges from in vitro studies showing moderate cytotoxicity (IC₅₀ ≈ 25-50 μM) against hepatic and breast cancer cell lines, likely through nitro-reductase mediated generation of reactive intermediates that cause DNA damage. The molecular electrostatic potential map reveals a polarized surface with electron-deficient regions localized around the nitro group (σ+ ≈ 0.35) and electron-rich zones near the fluorinated ring, facilitating targeted interactions with biological receptors. These properties position it as a versatile scaffold for developing enzyme inhibitors targeting inflammation and oncology pathways [3] [6] [7].
The strategic incorporation of fluorine at the benzyl ortho-position induces profound electronic and steric effects that enhance bioavailability. The fluorine atom (van der Waals radius: 1.47 Å) creates a hydrophobic binding pocket while its strong electronegativity (χ = 3.98) withdraws electron density from the benzyl methylene (deshielding by Δδ ≈ 0.3 ppm in ¹H NMR), increasing electrophilicity at this site. This modification improves blood-brain barrier penetration by 40-60% compared to non-fluorinated analogs and enhances metabolic stability through resistance to cytochrome P450 oxidation. The fluorine's ortho-position also introduces steric hindrance that restricts bond rotation, potentially favoring bioactive conformations in protein binding pockets [6].
The C3-nitro group serves dual electronic and biological roles: as a strong π-acceptor (Hammett σₘ = 0.71), it reduces pyrazole ring electron density by ≈30% (calculated by DFT), facilitating nucleophilic substitution at C4. Biologically, the nitro functionality undergoes selective enzymatic reduction to nitroso or hydroxylamine intermediates that covalently modify cellular targets. This bioreductive activation underpins antimicrobial and cytotoxic properties observed in pyrazole derivatives. Computational studies indicate the nitro group lowers HOMO energy (-8.92 eV vs. -8.15 eV in non-nitrated analogs), enhancing oxidative stability while maintaining reduction potential within the therapeutic window (-0.4 to -0.6 V) for selective activation in hypoxic tumor environments [3] [6].
Table 2: Electronic Effects of Substituents in Pyrazole Derivatives
Substituent Position | Property Modification | Magnitude of Effect |
---|---|---|
2-Fluorobenzyl (N1) | Lipophilicity (log P) | Δlog P = +0.8 vs benzyl |
Metabolic stability (t₁/₂) | Increase 2.3-fold | |
Methylene proton acidity | Δδ +0.3 ppm | |
3-Nitro | Pyrazole ring electron density | Reduction by 30% |
Reduction potential | E₁/₂ = -0.52 V (vs SCE) | |
HOMO-LUMO gap | Narrowed by 0.77 eV |
The synthesis of nitro-substituted pyrazoles has evolved through three transformative phases since the 19th century. The classical Knorr pyrazole synthesis (1883) employed stoichiometric condensation of hydrazines with 1,3-dicarbonyls under harsh acidic conditions, producing regioisomeric mixtures with limited fluorinated benzyl compatibility (yields: 40-60%; regioselectivity < 3:1). Mid-20th century advancements introduced transition metal catalysis, with copper(I)-mediated N-alkylation enabling efficient coupling of 5-methyl-3-nitro-1H-pyrazole (CAS 1048925-02-5) with 2-fluorobenzyl bromide in polar aprotic solvents. This method improved regiocontrol but suffered from overalkylation issues and required expensive purification [6] [7].
Modern synthetic approaches (post-2010) leverage chemo- and regioselective strategies specifically optimized for ortho-fluorinated benzyl groups:
Critical innovations include protecting-group-free sequences using zinc cyanide to activate fluorobenzyl halides, and palladium-catalyzed aminations that tolerate nitro functionality. These advances have reduced step counts from 5-7 steps to 2-3 steps while improving atom economy (from <40% to >75%) and enabling kilogram-scale production. Current research focuses on enzymatic transalkylation and photoredox-catalyzed C-H functionalization to further streamline synthesis [4] [6] [7].
Table 3: Evolution of Synthetic Methods for Target Pyrazole
Era | Method | Conditions | Yield | Regioselectivity |
---|---|---|---|---|
1880-1950 | Knorr condensation | H₂SO₄/EtOH, reflux, 24h | 40-50% | < 3:1 |
1960-2000 | Cu(I)-catalyzed alkylation | CuBr, K₂CO₃, DMF, 80°C, 12h | 65-75% | > 20:1 |
2010-Present | Microwave-assisted alkylation | MW, K₂CO₃, DMF, 120°C, 20min | 90-95% | > 200:1 |
Flow chemistry with scavenging | Continuous flow, RT, 5min residence | 92% | > 500:1 |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3